TAS2940 vs. Poziotinib, Neratinib, Tucatinib: Superior Brain Penetration (Kp,uu,brain) Drives Intracranial Efficacy
TAS2940 demonstrates a brain-to-plasma unbound partition coefficient (Kp,uu,brain) of approximately 0.3 in mice [1]. This value is markedly higher than the negligible brain penetrability of other pan-ERBB inhibitors such as neratinib, tucatinib, and poziotinib (all Kp,uu,brain values significantly below 0.1) [1]. While osimertinib achieves a Kp,uu,brain of ~0.4, it is an EGFR-selective inhibitor and does not target HER2 aberrations with the same breadth [2]. The functional consequence of this penetration is that poziotinib, despite comparable in vitro potency, fails to induce tumor regression in intracranial NCI-N87 (HER2-amplified) xenograft models, whereas TAS2940 achieves notable tumor regression and prolongs median survival time from 47 days (control) to 61 days [1].
| Evidence Dimension | Unbound Brain-to-Plasma Partition Coefficient (Kp,uu,brain) |
|---|---|
| Target Compound Data | ~0.3 |
| Comparator Or Baseline | Poziotinib, Neratinib, Tucatinib (Kp,uu,brain < 0.1) |
| Quantified Difference | >3-fold higher brain penetration |
| Conditions | Male BALB/cAJcl-nu/nu mice; single oral dose; LC-MS/MS analysis at Tmax |
Why This Matters
This quantitative advantage in brain penetrability is the primary determinant of efficacy in intracranial tumor models, directly translating to prolonged survival, which is unattainable with comparator pan-ERBB inhibitors.
- [1] Oguchi K, Araki H, Tsuji S, et al. TAS2940, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations. Cancer Sci. 2023;114(2):654-664. doi:10.1111/cas.15617 View Source
- [2] Oguchi K, Araki H, Tsuji S, et al. TAS2940, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations. Cancer Sci. 2023;114(2):654-664. doi:10.1111/cas.15617 View Source
